6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrochloride
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Overview
Description
6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrochloride is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines. This compound is characterized by the presence of a chlorine atom, a difluoromethyl group, and a methyl group attached to the imidazo[1,2-b]pyridazine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-(difluoromethyl)pyridazine with methylamine in the presence of a base to form the imidazo[1,2-b]pyridazine ring system. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like triethylamine (Et3N) are used.
Major Products Formed
The major products formed from these reactions include substituted imidazo[1,2-b]pyridazine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an inhibitor of specific enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- 6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrochloride is unique due to its specific substitution pattern and the presence of both chlorine and difluoromethyl groups. These structural features contribute to its distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H7Cl2F2N3 |
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Molecular Weight |
254.06 g/mol |
IUPAC Name |
6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine;hydrochloride |
InChI |
InChI=1S/C8H6ClF2N3.ClH/c1-4-3-14-8(12-4)5(7(10)11)2-6(9)13-14;/h2-3,7H,1H3;1H |
InChI Key |
WYPZLHOLHQOTNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C(=CC(=N2)Cl)C(F)F.Cl |
Origin of Product |
United States |
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